- Design, synthesis of novel benzimidazole derivatives as ENL inhibitors suppressing leukemia cells viability via downregulating the expression of MYC, European Journal of Medicinal Chemistry, 2023, 248, 115093

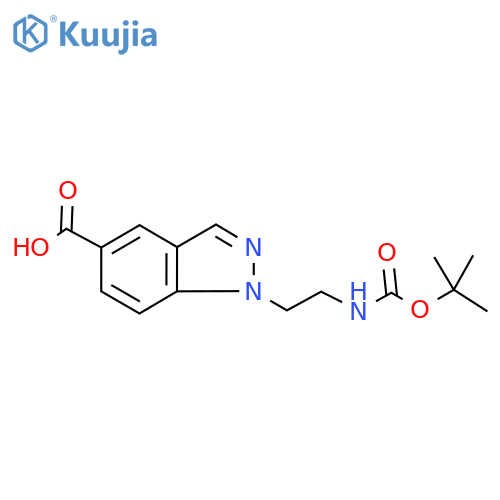

Cas no 2768513-71-7 (1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid)

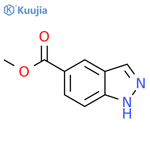

2768513-71-7 structure

商品名:1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indazole-5-carboxylic acid

- 1H-Indazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-

- 1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid

-

- インチ: 1S/C15H19N3O4/c1-15(2,3)22-14(21)16-6-7-18-12-5-4-10(13(19)20)8-11(12)9-17-18/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)(H,19,20)

- InChIKey: GLKTWYQMOYIZOS-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1C(O)=O)C=NN2CCNC(=O)OC(C)(C)C

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-34602704-5g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 5g |

$4060.0 | 2023-09-03 | ||

| Enamine | EN300-34602704-0.25g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 0.25g |

$1288.0 | 2023-09-03 | ||

| Enamine | EN300-34602704-5.0g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 5g |

$4060.0 | 2023-06-02 | ||

| Enamine | EN300-34602704-0.5g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 0.5g |

$1344.0 | 2023-09-03 | ||

| Enamine | EN300-34602704-10.0g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 10g |

$6020.0 | 2023-06-02 | ||

| Enamine | EN300-34602704-10g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 10g |

$6020.0 | 2023-09-03 | ||

| Enamine | EN300-34602704-2.5g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 2.5g |

$2745.0 | 2023-09-03 | ||

| Enamine | EN300-34602704-1g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 1g |

$1400.0 | 2023-09-03 | ||

| Enamine | EN300-34602704-0.05g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 0.05g |

$1176.0 | 2023-09-03 | ||

| Enamine | EN300-34602704-0.1g |

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |

2768513-71-7 | 0.1g |

$1232.0 | 2023-09-03 |

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1R:NaH, S:DMF, 1 h, 0°C; 0°C; 1 h, rt

1.2R:H2O, rt

2.1R:NaOH, S:H2O, S:MeOH, 4 h, 70°C

2.2R:HCl, S:H2O, pH 6.0

1.2R:H2O, rt

2.1R:NaOH, S:H2O, S:MeOH, 4 h, 70°C

2.2R:HCl, S:H2O, pH 6.0

リファレンス

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid Raw materials

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid Preparation Products

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

2768513-71-7 (1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 857369-11-0(2-Oxoethanethioamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬